ns-398 - 123653-11-2

ns-398

Catalog Number: EVT-277822
CAS Number: 123653-11-2
Molecular Formula: C13H18N2O5S
Molecular Weight: 314.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NS-398 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

NS-398 is classified as a non-steroidal anti-inflammatory drug (NSAID). It is widely employed in scientific research to investigate the role of COX-2 in various biological processes, including inflammation, tumorigenesis, and cell signaling. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Prostaglandin E2 (PGE2)

Relevance: NS-398, a selective COX-2 inhibitor, exerts its effects by blocking COX-2 activity, thereby reducing the production of PGE2 [, , , , , , , , , , , , , , , , , , , ]. Many studies highlighted the correlation between NS-398's impact on PGE2 levels and its therapeutic benefits in various cancer models.

Celecoxib

Relevance: Similar to NS-398, celecoxib targets the COX-2 enzyme, but their potencies and specific mechanisms might differ []. Some studies compare the efficacy of these two COX-2 inhibitors in various cancer models, providing insights into their overlapping yet distinct profiles.

Indomethacin

Relevance: Indomethacin is often used as a comparative agent in studies investigating the selectivity and efficacy of NS-398 [, , ]. By comparing the effects of NS-398 with those of indomethacin, researchers can better understand the specific roles of COX-2 inhibition.

SC-560

Relevance: Comparing the effects of NS-398 with those of SC-560 allows researchers to differentiate between COX-1 and COX-2-mediated mechanisms []. This comparison highlights the specific role of COX-2 inhibition in mediating NS-398's therapeutic benefits.

Docosahexaenoic Acid (DHA)

Relevance: Studies have explored the synergistic effects of combining NS-398 with DHA in specific cancer models []. Combining these agents aims to enhance anti-tumor activity by targeting multiple pathways involved in cancer progression.

Cisplatin

Relevance: Research has investigated the combined effect of NS-398 with cisplatin in certain cancer models, aiming to enhance the cytotoxic effects of cisplatin and overcome drug resistance [, , ]. These studies highlight the potential of NS-398 to improve the efficacy of existing chemotherapeutic agents.

Source and Classification

NS-398 was first reported in the literature as a selective COX-2 inhibitor in the late 1990s. It is derived from a series of compounds designed to selectively inhibit COX-2 while sparing COX-1, which is responsible for maintaining gastric mucosa integrity. Its chemical structure allows it to bind preferentially to the COX-2 enzyme, leading to its classification as a selective COX-2 inhibitor.

Synthesis Analysis

The synthesis of NS-398 involves several key steps, typically starting from commercially available precursors. The general synthetic route includes:

  1. Formation of the Methanesulfonamide Moiety: The synthesis begins with the preparation of the methanesulfonamide group, which is crucial for the compound's activity.
  2. Coupling Reaction: This step involves coupling the methanesulfonamide with a nitrophenyl moiety, which enhances the selectivity towards COX-2.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Technical parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and purity. For example, reactions are often conducted under controlled temperatures and monitored via thin-layer chromatography.

Molecular Structure Analysis

The molecular structure of NS-398 features a methanesulfonamide group and a nitrophenyl ring. The binding conformation of NS-398 within the COX-2 enzyme has been elucidated through X-ray crystallography, revealing that:

  • Binding Site: NS-398 binds in the cyclooxygenase channel of COX-2.
  • Interactions: Key interactions include hydrogen bonds between the methanesulfonamide moiety and amino acid residues such as Arg-120 and Tyr-355, which stabilize its position within the active site.

The structural analysis indicates that NS-398 adopts a unique conformation compared to other COX-2 inhibitors, contributing to its selectivity .

Chemical Reactions Analysis

NS-398 primarily acts by inhibiting the enzymatic activity of COX-2, thereby reducing the synthesis of prostaglandins from arachidonic acid. The chemical reaction can be summarized as follows:

Arachidonic AcidCOX 2Prostaglandins\text{Arachidonic Acid}\xrightarrow{\text{COX 2}}\text{Prostaglandins}

By binding to the active site of COX-2, NS-398 prevents this conversion, leading to decreased levels of inflammatory mediators. The inhibitor has also been shown to affect various cellular processes such as apoptosis and autophagy in cancer cells .

Mechanism of Action

The mechanism by which NS-398 exerts its effects involves several pathways:

  1. Inhibition of Prostaglandin Synthesis: By selectively inhibiting COX-2, NS-398 reduces levels of prostaglandin E2 (PGE2), a key mediator in inflammation and pain.
  2. Impact on Cellular Signaling: NS-398 has been shown to influence signaling pathways related to cell proliferation and survival, particularly in cancer cells. For instance, it induces autophagy and alters cell morphology in glioblastoma cell lines .
  3. Modulation of Gene Expression: The compound can downregulate genes associated with inflammation and tumor progression, further contributing to its therapeutic effects .
Physical and Chemical Properties Analysis

NS-398 exhibits several notable physical and chemical properties:

  • Molecular Formula: C17_{17}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight: 344.39 g/mol
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

These properties are critical for its formulation in pharmaceutical applications and influence its bioavailability.

Applications

NS-398 has been investigated for various scientific applications:

  1. Pain Management: As an anti-inflammatory agent, it is used in research related to pain relief mechanisms.
  2. Cancer Therapy: Studies have demonstrated its potential in inhibiting tumor growth and metastasis through COX-2 inhibition .
  3. Neurological Disorders: Research indicates that NS-398 may protect against noise-induced hearing loss by modulating COX-2 expression in auditory tissues .
  4. Reproductive Health: It has been shown to reduce prostaglandin production in ovarian follicles, impacting ovulation processes .
Introduction to NS-398 in Academic Research

Historical Context and Discovery of NS-398 as a COX-2 Inhibitor

NS-398 (N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide) emerged in the early 1990s as a pivotal tool for studying cyclooxygenase (COX) isoform functions. Its identification stemmed from efforts to develop nonsteroidal anti-inflammatory drugs (NSAIDs) that minimized gastrointestinal toxicity associated with COX-1 inhibition. Initial pharmacological characterization revealed its potent inhibition of prostaglandin E₂ (PGE₂) synthesis in inflammatory cells (IC₅₀ = 3.8 μM for COX-2), with >260-fold selectivity over COX-1 (IC₅₀ > 100 μM) in sheep placental enzyme assays [2] [5]. This selectivity distinguished it from nonselective NSAIDs like ibuprofen.

Structural Basis of Selectivity: X-ray crystallography of murine COX-2 bound to NS-398 (3.0 Å resolution) demonstrated a unique binding mode. Unlike diarylheterocyclic inhibitors (e.g., celecoxib) that occupy the COX-2 side pocket (Val⁴³⁴/Arg⁵¹³/Val⁵²³), NS-398 anchors near the channel opening. Its methanesulfonamide group forms ionic interactions with Arg¹²⁰, mimicking carboxylic acid-containing nonselective NSAIDs (e.g., flurbiprofen) [1] [3]. This binding validated mutagenesis studies showing abolished time-dependent inhibition in R120E and V523I COX-2 mutants [3].

Early Functional Studies: Preclinical models established NS-398’s anti-inflammatory efficacy. In carrageenan-induced pleurisy, intraperitoneal administration (10 mg/kg) reduced PGE₂ levels and inflammation [2]. Crucially, oral NS-398 (0.03–10 mg/kg) did not suppress gastric PGE₂ synthesis, confirming its COX-2-sparing design [2] [4].

Table 1: Key Physicochemical and Pharmacodynamic Properties of NS-398

PropertyValueSource/Assay
Molecular FormulaC₁₃H₁₈N₂O₅S [4] [5]
Molecular Weight314.36 g/mol [4]
COX-2 IC₅₀0.15 μM (sheep placenta) [2] [5]
COX-1 IC₅₀220 μM (sheep placenta) [2]
Solubility in DMSO31.44 mg/mL (100 mM) [4]

Pharmacological Classification and Therapeutic Relevance in Inflammation and Oncology

NS-398 is classified as a sulfonamide-derived, reversible, and competitive COX-2 selective inhibitor. Its therapeutic relevance spans two domains:

Inflammation:

  • Prostaglandin Suppression: Inhibits COX-2-mediated conversion of arachidonic acid to PGH₂, reducing downstream pro-inflammatory mediators (PGE₂, PGI₂). This underlies its efficacy in suppressing edema, hyperalgesia, and leukocyte infiltration in rodent inflammation models [2] [8].
  • Modulation of Cytokine Signaling: Blocks interleukin-11 (IL-11)-induced osteoclastogenesis by inhibiting PGE₂ production in osteoblasts, highlighting a role in bone inflammatory disorders [8].

Oncology:

  • Antiproliferative Effects: Reduces DNA synthesis in cancer cells (e.g., 35% decrease in MC-26 colorectal carcinoma at 100 μM) via downregulation of cyclin D1 and proliferating cell nuclear antigen (PCNA) [9].
  • Metastasis Suppression: Impairs tumor cell invasion/migration by 60% in Matrigel assays through inhibition of matrix metalloproteinases (MMP-2/MMP-9) and delays liver metastasis in vivo [9].
  • COX-2-Dependent and Independent Mechanisms: While PGE₂ add-back partially reverses invasion inhibition at low doses (10 μM), higher doses (100 μM) exert effects beyond COX-2, including induction of autophagy and apoptosis [6] [9] [10].

Table 2: Mechanisms of NS-398 in Oncology Models

MechanismEffectModel System
↓ Cyclin D1 & PCNAG₁ cell cycle arrestMC-26 colorectal cancer cells
↓ MMP-2/MMP-9 activityReduced extracellular matrix degradationMouse colon cancer
Autophagy inductionAccumulation of LC3B-II & Beclin-1Glioblastoma neurospheres
ROS/JNK pathway modulationSuppression of p53 accumulationDoxorubicin-treated cells

Properties

CAS Number

123653-11-2

Product Name

ns-398

IUPAC Name

N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

InChI

InChI=1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3

InChI Key

KTDZCOWXCWUPEO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2

Solubility

Soluble in DMSO, not in water

Synonyms

N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide
NS 398
NS-398
NS398

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.